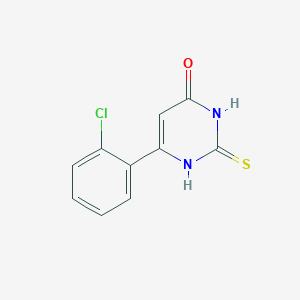

![molecular formula C10H16N2O B1467056 2-(Azetidin-3-carbonyl)-2-azabicyclo[2.2.1]heptan CAS No. 1495209-76-1](/img/structure/B1467056.png)

2-(Azetidin-3-carbonyl)-2-azabicyclo[2.2.1]heptan

Übersicht

Beschreibung

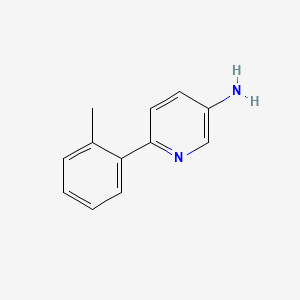

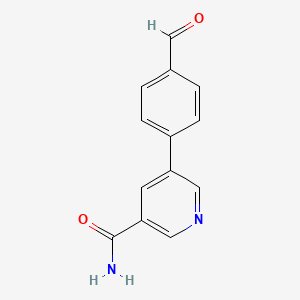

The compound “2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane” is a complex organic molecule that belongs to the class of bicyclic molecules . Bicyclic structures occur widely and are often found in many biologically important molecules . The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .

Synthesis Analysis

The synthesis of similar compounds, such as bicyclo[2.2.1]heptane-1-carboxylates, has been achieved via an asymmetric approach involving a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This method allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions . Another method involves a sequential Diels Alder reaction/rearrangement sequence, which was developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes .Molecular Structure Analysis

The molecular structure of similar compounds, such as 3-azabicyclo[3.2.0]heptane derivatives, has been studied theoretically . The calculations on the two proposed mechanisms showed that the iminium ion, the relatively high energy species, is not the appropriate reaction intermediate .Chemical Reactions Analysis

An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates . A sequential Diels Alder reaction/rearrangement sequence was developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as bicyclo[3.1.1]heptane derivatives, have been studied theoretically . The density, heat of sublimation, and impact sensitivity were estimated by electrostatic potential analysis of the molecular surface .Wissenschaftliche Forschungsanwendungen

Asymmetrische Synthese

Die Verbindung dient als wichtiges Zwischenprodukt bei der asymmetrischen Synthese von Naturstoff-ähnlichen Strukturen. Durch den Einsatz organokatalysierter asymmetrischer Michael-Additionen kann sie in Produkte mit hoher Ausbeute und enantiomeren Verhältnissen umgewandelt werden. Dieser Prozess ist entscheidend für die Herstellung von Verbindungen mit spezifischen chiralen Konfigurationen, die häufig für die biologische Aktivität erforderlich sind .

Naturstoff-Scaffolding

Aufgrund ihrer strukturellen Ähnlichkeit mit bestimmten Naturstoffen wird diese Verbindung als Scaffold bei der Synthese komplexer Naturstoff-Analoga verwendet. Diese Scaffolds sind unerlässlich für die Entwicklung neuer Pharmazeutika, die die biologischen Aktivitäten von Naturstoffen nachahmen .

Organokatalyse

In der Organokatalyse kann diese Verbindung zur Erleichterung von [4 + 2]-Cycloadditionsreaktionen eingesetzt werden. Dies ist ein entscheidender Schritt bei der Synthese von Bicyclo[2.2.1]heptan-1-carboxylaten, die in verschiedenen bioaktiven Verbindungen und Arzneimittelkandidaten vorkommen .

Brückenkopf-Funktionalisierung

Die Struktur der Verbindung ermöglicht kontrollierte Brückenöffnungsreaktionen, die eine Methode zur Einführung von funktionellen Gruppen an der Brückenkopfposition darstellen. Dies ist besonders wertvoll für die Synthese von Verbindungen, bei denen der Brückenkopfkohlenstoff eine Schlüsselposition für die biologische Interaktion darstellt .

Enantioselektive Katalyse

Sie kann zur Entwicklung enantioselektiver Katalysatoren verwendet werden, die für die Herstellung von Einzelenantiomer-Versionen chiraler Moleküle unerlässlich sind. Solche Katalysatoren gewinnen in der pharmazeutischen Industrie zunehmend an Bedeutung, da der Bedarf an reinen Enantiomeren aufgrund ihrer verbesserten Wirksamkeit und Sicherheitsprofile hoch ist .

Arzneimittelforschung

Die einzigartige bicyclische Struktur dieser Verbindung macht sie zu einem Kandidaten für Arzneimittelforschungsprogramme. Ihre Fähigkeit, bestimmte Naturstoffgerüste nachzuahmen, bedeutet, dass sie die Grundlage für neuartige Therapeutika sein könnte .

Entwicklung synthetischer Methoden

Forscher nutzen diese Verbindung zur Entwicklung neuer synthetischer Methoden. Ihre Vielseitigkeit in chemischen Transformationen macht sie zu einem hervorragenden Modell für die Prüfung neuer Reaktionen und katalytischer Prozesse .

Medizinische Chemie

In der medizinischen Chemie wird die Verbindung zur Herstellung von Analoga biologisch aktiver Moleküle verwendet. Durch Modifizierung ihrer Struktur können Chemiker die Eigenschaften dieser Moleküle verbessern, wie z. B. ihre Potenz, Selektivität und pharmakokinetische Profile .

Wirkmechanismus

Target of Action

It’s known that the bicyclo[221]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .

Mode of Action

It’s known that similar compounds can inhibit the growth of certain plants .

Biochemical Pathways

It’s known that similar compounds can be synthesized via an organocatalytic formal [4 + 2] cycloaddition reaction .

Pharmacokinetics

It’s known that similar compounds have been studied for their high-energy density properties .

Result of Action

It’s known that similar compounds have been designed and studied theoretically for their high-energy density properties .

Action Environment

It’s known that similar compounds have been studied theoretically for their properties under various conditions .

Biochemische Analyse

Biochemical Properties

2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including penicillin-binding proteins (PBPs) and other enzymes involved in cell wall synthesis . The compound’s interaction with PBPs, for instance, inhibits their function, which is essential for bacterial cell wall synthesis. This inhibition can lead to the disruption of bacterial cell walls, making it a potential candidate for antibacterial therapies .

Cellular Effects

The effects of 2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with PBPs can lead to the inhibition of cell wall synthesis in bacteria, resulting in cell lysis and death . Additionally, the compound has been shown to affect the stability and function of various cellular proteins, further influencing cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, 2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes like PBPs, inhibiting their activity and preventing the synthesis of essential cellular components . This inhibition can lead to the accumulation of intermediates and the disruption of normal cellular processes. The compound’s unique structure allows it to fit precisely into the active sites of these enzymes, making it a potent inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cellular processes .

Dosage Effects in Animal Models

The effects of 2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as cellular damage and adverse physiological responses have been observed . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and the levels of various metabolites, influencing overall cellular function . Understanding these pathways is crucial for optimizing its therapeutic use and minimizing potential side effects.

Transport and Distribution

The transport and distribution of 2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Effective transport and distribution are essential for its therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Eigenschaften

IUPAC Name |

2-azabicyclo[2.2.1]heptan-2-yl(azetidin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c13-10(8-4-11-5-8)12-6-7-1-2-9(12)3-7/h7-9,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFBDXWMLAUOMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CN2C(=O)C3CNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B1466975.png)

![Ethyl 2-[(2-methoxyacetyl)(methyl)amino]acetate](/img/structure/B1466981.png)

![4-(5-Bromoimidazo[1,2-a]pyrazin-8-ylamino) benzoic acid](/img/structure/B1466984.png)

![[1-(Furan-2-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1466993.png)